molecular formula C24H16Br2 B12949519 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene

Cat. No.: B12949519
M. Wt: 464.2 g/mol
InChI Key: JSOXLEVODNZELG-UHFFFAOYSA-N
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Description

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of bromine atoms and phenyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene typically involves multi-step organic reactions. One common method is the bromination of biphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts such as iron or aluminum chloride. The reaction is usually carried out under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while oxidation with potassium permanganate can produce quinones.

Scientific Research Applications

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological pathways and interactions involving aromatic hydrocarbons.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-bromo-4-phenylbenzene
  • 4-bromo-3-phenylphenylbenzene
  • 2-bromo-4-phenylbenzene

Uniqueness

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene is unique due to its specific arrangement of bromine atoms and phenyl groups on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H16Br2

Molecular Weight

464.2 g/mol

IUPAC Name

1-bromo-4-(4-bromo-3-phenylphenyl)-2-phenylbenzene

InChI

InChI=1S/C24H16Br2/c25-23-13-11-19(15-21(23)17-7-3-1-4-8-17)20-12-14-24(26)22(16-20)18-9-5-2-6-10-18/h1-16H

InChI Key

JSOXLEVODNZELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC(=C(C=C3)Br)C4=CC=CC=C4)Br

Origin of Product

United States

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